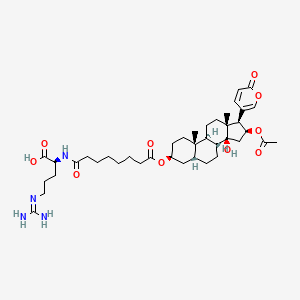
Bufotoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bufotoxin is a toxic steroid lactone. It occurs in the parotoid glands, skin and poison of many toads and other amphibians, and in some plants and mushrooms.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Bufotoxin exhibits notable anticancer effects across various cancer types. Research has demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms.
Case Studies
- In vitro studies have shown this compound's efficacy against various cancers including lung, breast, liver, and colorectal cancers. For instance, bufalin (a derivative of this compound) has been effective in reducing tumor growth in xenograft models of colorectal cancer .
- A study reported that bufalin-loaded nanoparticles significantly inhibited tumor growth in prostate cancer models without causing systemic toxicity .
Neuropsychiatric Applications
This compound has been explored for its potential therapeutic effects on neuropsychiatric disorders. Traditional medicine practices have utilized toad extracts for centuries to treat conditions such as anxiety and depression.
Research Findings
- A study investigated the anti-inflammatory properties of cane toad skin extracts containing this compound, demonstrating their ability to suppress pro-inflammatory cytokines involved in neuropsychiatric disorders .
- The extracts were shown to upregulate serotonin receptors, which may contribute to their anxiolytic effects .
Cardiovascular Effects
This compound's influence on cardiac function has been documented, particularly regarding its action on sodium-potassium ATPase.
Mechanisms
- This compound inhibits Na+/K+-ATPase activity, leading to increased intracellular calcium levels, which can enhance cardiac contractility but may also pose risks for arrhythmias .
Toxicological Studies
Understanding the toxicological profile of this compound is essential for its safe application in medicine. Case studies have documented instances of this compound poisoning, highlighting the need for careful dosage and application strategies.
Clinical Insights
- A study on toad poisoning cases revealed significant clinical outcomes associated with this compound exposure, emphasizing the importance of recognizing symptoms and providing timely medical intervention .
Therapeutic Development
The potential for this compound as a therapeutic agent is being explored through various drug delivery systems.
Innovative Approaches
- Research into micellar nanoparticles for delivering bufalin has shown promise in enhancing its bioavailability and therapeutic efficacy against cancers while minimizing side effects .
Summary Table: Applications of this compound
Eigenschaften
CAS-Nummer |
464-81-3 |
|---|---|
Molekularformel |
C40H60N4O10 |
Molekulargewicht |
756.9 g/mol |
IUPAC-Name |
(2S)-2-[[8-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C40H60N4O10/c1-24(45)53-31-22-40(51)29-14-13-26-21-27(16-18-38(26,2)28(29)17-19-39(40,3)35(31)25-12-15-33(47)52-23-25)54-34(48)11-7-5-4-6-10-32(46)44-30(36(49)50)9-8-20-43-37(41)42/h12,15,23,26-31,35,51H,4-11,13-14,16-22H2,1-3H3,(H,44,46)(H,49,50)(H4,41,42,43)/t26-,27+,28+,29-,30+,31+,35+,38+,39-,40+/m1/s1 |
InChI-Schlüssel |
HDTHCLKLBSPBIS-JBXNKDOXSA-N |
SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
Kanonische SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bufotoxin; Vulgarobufotoxin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















